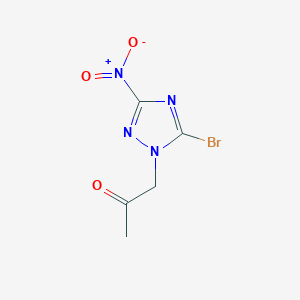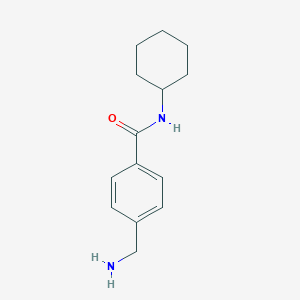![molecular formula C11H13N3 B187770 [1-(3-Methylphenyl)pyrazol-4-yl]methanamine CAS No. 400876-68-8](/img/structure/B187770.png)
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” is a chemical compound with the empirical formula C11H13N3 . It is a solid substance . The compound is a type of chemical entity and a subclass of a chemical compound .
Molecular Structure Analysis
The molecular structure of “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” consists of a pyrazole ring attached to a methylphenyl group . The exact structure analysis is not available in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” are not available in the searched resources, pyrazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” is a solid substance . It has a molecular weight of 187.24 . More specific physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
"[1-(3-Methylphenyl)pyrazol-4-yl]methanamine" and its derivatives are synthesized and characterized using various techniques, laying the foundation for their scientific applications. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, with the compound being characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin & Kim, 2018). Additionally, the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, with the compound being fully characterized by IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo & Castillo, 2021).
Therapeutic Potential
Some derivatives of pyrazol-4-yl methanamine have shown potential in therapeutic applications. For example, 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE and selective MAO-B inhibitory activities in nanomolar or low micromolar ranges, suggesting potential for the treatment of Alzheimer's disease (Kumar et al., 2013).
Antimicrobial and Anticancer Properties
Pyrazole derivatives have been studied for their antimicrobial and anticancer properties. For instance, a series of novel pyrazole derivatives exhibited significant in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than the reference drug doxorubicin (Hafez, El-Gazzar & Al-Hussain, 2016). Pyrazole-based compounds encapsulated in chitosan liposomal emulsion also demonstrated limited toxicity and antimicrobial potentials against bacterial strains (Nada et al., 2018).
Corrosion Inhibition
Pyrazole derivatives have been used as corrosion inhibitors for metals. For example, synthesized compounds like methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone were found to be efficient inhibitors for mild steel in acidic solutions (Yadav, Sinha, Sarkar & Tiwari, 2015).
Direcciones Futuras
Pyrazole compounds, including “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propiedades
IUPAC Name |
[1-(3-methylphenyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDUYNRSBLFGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355954 |
Source


|
| Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine | |
CAS RN |
400876-68-8 |
Source


|
| Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)
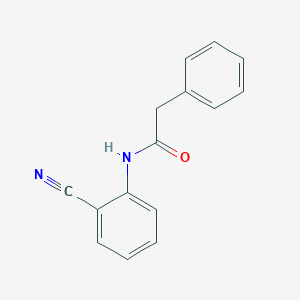
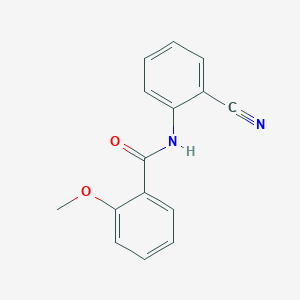
![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)

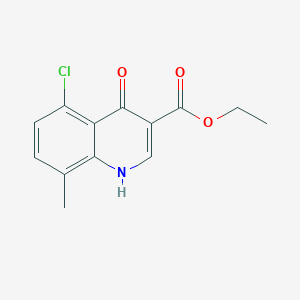
![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)
